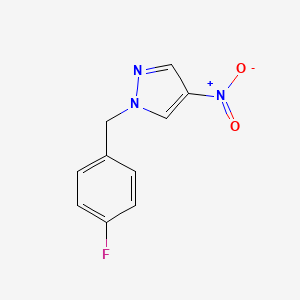

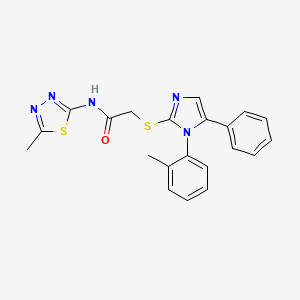

![molecular formula C23H19ClN2O2 B2596271 7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 312606-36-3](/img/structure/B2596271.png)

7-chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are well-known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .

Synthesis Analysis

The synthesis of benzodiazepines often starts with the reaction of an amino acid ester with a benzophenone derivative . The resulting compounds undergo several transformations, including cyclization, to form the benzodiazepine ring .Molecular Structure Analysis

Benzodiazepines are characterized by a seven-membered diazepine ring fused to a benzene ring . The diazepine ring contains two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines can include condensation, cyclization, and rearrangement .Scientific Research Applications

Mechanistic Studies and Synthetic Applications

Reaction Mechanisms and Hydrolysis : A study reveals the detailed mechanisms in the conversion of 7-Chloro-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in various pH solutions, establishing a method for quantitative conversion to related compounds. This research is significant for understanding the chemical transformations of benzodiazepine derivatives in different environments (Yang, 1998).

Synthesis and Stereochemistry : Another research focused on the synthesis and stereochemistry of tetrahydroisoxazolo[2,3-d][1,4]benzodiazepinone ring systems, providing insights into the structural and conformational properties of these compounds, which are crucial for their potential applications in medicinal chemistry (Aversa et al., 1982).

Novel Derivatives Synthesis : Research on efficient synthesis and spectral determination of novel derivatives of this compound highlights the development of compounds with possible central nervous system pharmacological activities. This showcases the compound's relevance in creating new therapeutic agents (Cortéas et al., 2004).

Corrosion Inhibition Studies : A study investigating the corrosion inhibition of new benzodiazepine derivatives on mild steel in acidic media demonstrates the compound's potential utility beyond pharmacology, indicating its role in materials science and engineering (Laabaissi et al., 2021).

Spectroscopic and Quantum Chemical Studies : Investigations into the molecular geometry, vibrational frequencies, and chemical properties of benzodiazepine derivatives through spectroscopic and quantum chemical studies provide a deeper understanding of their physical and chemical characteristics, which is essential for their application in various scientific fields (Sylaja et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

7-chloro-4-(3-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c1-15-6-5-9-17(12-15)23(28)26-14-21(27)25-20-11-10-18(24)13-19(20)22(26)16-7-3-2-4-8-16/h2-13,22H,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYSGTNUJJKBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2596194.png)

![5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2596195.png)

![tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate](/img/structure/B2596196.png)

methanone](/img/structure/B2596203.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)

![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)